Product packaging for 2,5-Dimethoxy-3-methylthiophene(Cat. No.:CAS No. 75376-73-7)

2,5-Dimethoxy-3-methylthiophene

Cat. No.: B13780470
CAS No.: 75376-73-7
M. Wt: 158.22 g/mol
InChI Key: ZARUQXQRONTRBY-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3-methylthiophene is a specialty heterocyclic compound that serves as a versatile building block in organic synthesis and materials science research. The 2,5-dimethoxy substitution pattern on the thiophene ring is a structure of high interest, known in other chemical series to influence electronic properties and receptor binding affinity, making it a valuable scaffold for developing novel molecules with specific functions . Its primary research applications include its use as a precursor in the synthesis of more complex organic molecules and functional materials, where the thiophene core can be further functionalized. Researchers also utilize this compound and its derivatives in medicinal chemistry for the exploration of structure-activity relationships (SAR), particularly in the design of ligands for various biological targets . The methoxy and methyl groups on the thiophene ring impact its electron density and steric profile, which can be critical for modulating the compound's mechanism of action in biological or electronic applications. This chemical is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all compounds with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2S B13780470 2,5-Dimethoxy-3-methylthiophene CAS No. 75376-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75376-73-7

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

2,5-dimethoxy-3-methylthiophene

InChI

InChI=1S/C7H10O2S/c1-5-4-6(8-2)10-7(5)9-3/h4H,1-3H3

InChI Key

ZARUQXQRONTRBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)OC)OC

Origin of Product

United States

Synthetic Methodologies for 2,5 Dimethoxy 3 Methylthiophene and Analogous Structures

Classical Organic Synthesis Routes

Classical organic synthesis provides a robust platform for the preparation of 2,5-dimethoxy-3-methylthiophene, primarily through the construction of the thiophene (B33073) ring followed by functionalization, or by cyclization of appropriately substituted acyclic precursors.

Multistep Reaction Pathways to Thiophene Ring Formation

The formation of the thiophene ring is a fundamental step in the synthesis of its derivatives. Several named reactions are central to this process. The Paal-Knorr thiophene synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to yield the thiophene core. wikipedia.orgnih.govrroij.com Another significant method is the Gewald reaction, which is particularly useful for synthesizing 2-aminothiophenes from α-cyanoesters, ketones or aldehydes, and elemental sulfur. rroij.comtandfonline.com The Volhard–Erdmann cyclization offers another route to thiophenes. wikipedia.orgrroij.com

More recent advancements have focused on metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates. nih.gov These methods often provide high regioselectivity and atom economy in constructing the thiophene ring with a desired substitution pattern. nih.gov For example, rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides a highly efficient and regioselective synthesis of highly substituted thiophenes. organic-chemistry.org

A notable classical approach to a methylated thiophene involves the dry fusion of a salt of methylsuccinic acid with phosphorus 'trisulfide'. orgsyn.org This method was historically significant for preparing 3-methylthiophene (B123197). orgsyn.org

Introduction of Methoxy (B1213986) and Methyl Functionalities via Directed Synthesis

Once the thiophene ring is formed, or by using pre-functionalized starting materials, the methoxy and methyl groups can be introduced. The methoxy group is an electron-donating group that can influence the electronic properties of the thiophene ring. wikipedia.org The introduction of methoxy groups can be achieved through various methods, including the methylation of hydroxylated thiophenes or through nucleophilic substitution reactions. wikipedia.org For instance, the synthesis of 2,3-dimethoxy-5-methylbenzoquinone, a related compound, involved the methylation of 5-nitrovanillin (B156571) to give 5-nitroveratraldehyde, which was then catalytically reduced and oxidized. capes.gov.br

The methyl group can be incorporated through several strategies. Friedel-Crafts acylation followed by a Wolff-Kishner reduction is a common route to introduce alkyl groups onto the thiophene ring. When both α-positions are available, acylation occurs preferentially at the α-position. Alternatively, methyl groups can be present on the starting materials prior to cyclization. For example, the synthesis of 3-methylthiophene can be achieved from disodium (B8443419) methylsuccinate and phosphorus heptasulfide. orgsyn.org

Functional Group Interconversions on the Thiophene Core

Functional group interconversions (FGI) are crucial for elaborating the structure of the thiophene core to arrive at the desired product. ub.edusolubilityofthings.com These transformations allow for the conversion of one functional group into another. For example, a hydroxyl group on the thiophene ring can be converted to a methoxy group via methylation. wikipedia.org Similarly, a carbonyl group introduced via Friedel-Crafts acylation can be reduced to a methylene (B1212753) group, effectively introducing an alkyl substituent.

Halogenated thiophenes serve as versatile intermediates for introducing other functional groups through cross-coupling reactions. For instance, 2-lithiothiophene, generated by the deprotonation of thiophene with butyl lithium, can react with electrophiles to introduce various substituents. wikipedia.org

Electrochemical Synthesis Techniques

Electrochemical methods offer an alternative and often advantageous route for the synthesis of substituted thiophenes, including the introduction of methoxy groups and the formation of polymers.

Anodic Methoxylation of Thiophenes for 2,5-Dimethoxy Introduction

Anodic methoxylation is a direct electrochemical method for introducing methoxy groups onto aromatic rings, including thiophenes. rsc.orgrsc.orgtaylorfrancis.com This technique involves the electrooxidation of a thiophene substrate in methanol, often in the presence of a supporting electrolyte like sodium methoxide (B1231860). rsc.orgrsc.org The oxidation of 2,5-dimethylthiophene (B1293386) in methanolic sodium methoxide has been shown to produce a mixture of cis and trans isomers of the corresponding 2,5-dimethoxy adducts. rsc.orgrsc.org The reaction proceeds through the formation of a radical cation, which then reacts with methanol. beilstein-journals.org

The conditions of the electrolysis, such as the electrolyte and temperature, can influence the product distribution. For example, using sodium acetate (B1210297) as the electrolyte during the anodic oxidation of 2,5-dimethylthiophene led to the formation of 2-(methoxymethyl)thiophenes and thiophene-2-carbaldehydes instead of the dimethoxy adducts. rsc.orgrsc.org

Starting MaterialElectrolyteProduct(s)Yield (%)Reference(s)
2,5-DimethylthiopheneSodium Methoxidecis/trans-2,5-Dihydro-2,5-dimethoxy-2,5-dimethylthiophene30 rsc.orgrsc.org
2,5-DimethylthiopheneSodium Acetate2-(Methoxymethyl)-5-methylthiophene, 2-Methyl-5-thiophenecarbaldehyde- rsc.orgrsc.org
4-Methoxybenzo[b]thiophenePotassium Hydroxide4,7-Dimethoxybenzo[b]thiophene- acs.org

Electropolymerization of Thiophene Monomers with Dimethoxy and Methyl Substituents

Electropolymerization is a powerful technique for synthesizing conducting polymers from thiophene monomers. wikipedia.orgepstem.net This process involves the oxidation of the monomer at an electrode surface, leading to the formation of polymer chains. epstem.netnih.gov Thiophene monomers substituted with dimethoxy and methyl groups can be electropolymerized to create polymers with specific electronic and optical properties.

For instance, 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT) has been synthesized and subsequently polymerized via solid-state oxidative polymerization using iron(III) chloride as an oxidant. mdpi.comresearchgate.net The resulting poly(TMT) exhibits different properties compared to unsubstituted polyterthiophene. mdpi.com Electrochemical copolymerization of 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) with other monomers has also been explored to create materials with tailored properties for applications like electrochromic supercapacitors. nih.gov

The electrochemical behavior of these monomers is typically studied using cyclic voltammetry, which provides information about their oxidation potentials and the stability of the resulting polymer films. epstem.netnih.gov

MonomerPolymerization MethodResulting PolymerApplication/PropertyReference(s)
3',4'-Dimethoxy-2,2':5',2"-terthiophene (TMT)Solid-state oxidative polymerizationPoly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (Poly(TMT))Conducting polymer mdpi.com
3,6-Dimethoxythieno[3,2-b]thiopheneElectrochemical copolymerizationP(TT-OMe-co-EDTM)Electrochromic supercapacitor nih.gov
Thiophene-substituted 2,3-diphenylbuta-1,3-dienesElectropolymerizationPotentially low band gap polymers- rsc.org

Green Chemistry Approaches to Thiophene Synthesis

The synthesis of polysubstituted thiophenes is a cornerstone of heterocyclic chemistry, driven by their prevalence in materials science and medicinal chemistry. While a specific, documented synthetic route for this compound is not readily found in prominent literature, its synthesis can be extrapolated from established methods for analogous 3-alkyl-2,5-dimethoxythiophenes and other substituted thiophenes.

A plausible approach would involve the construction of the thiophene ring with the desired substitution pattern or the modification of a pre-existing thiophene core. For instance, a common strategy for preparing substituted thiophenes is through the cyclization of functionalized acyclic precursors. nih.gov One could envision a strategy starting from a precursor like 2,5-dibromo-3,4-dimethoxythiophene, a known compound. mdpi.com The synthesis of such precursors allows for subsequent functionalization.

Another versatile method is the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur. rsc.orgnih.gov While this typically yields 2-aminothiophenes, modifications of this and other condensation reactions (e.g., Paal-Knorr synthesis) form the basis for creating a wide array of substituted thiophenes. rsc.org

The synthesis of the analogous compound 3-methylthiophene has been well-documented, for example, through the dry fusion of a salt of methylsuccinic acid with phosphorus 'trisulfide'. orgsyn.org This highlights a classical approach to introducing the 3-methyl substituent.

Furthermore, metal-catalyzed cross-coupling reactions are instrumental in functionalizing the thiophene ring. A pre-formed 2,5-dimethoxythiophene (B1594249) core could potentially be halogenated and then subjected to a methylation reaction to introduce the 3-methyl group. A Chinese patent describes a 'one-pot' method for synthesizing 2,5-disubstituted thiophenes, underscoring the ongoing innovation in creating these structures with high efficiency. google.com

The table below summarizes various synthetic strategies applicable to thiophene derivatives, which could be adapted for the synthesis of this compound and its analogs.

Table 1: Synthetic Strategies for Thiophene Derivatives

MethodDescriptionStarting MaterialsKey Features
Gewald Synthesis Condensation of a ketone/aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.Ketone/aldehyde, α-cyanoester, sulfurTypically yields 2-aminothiophenes; a multicomponent reaction. nih.govresearchgate.net
Paal-Knorr Thiophene Synthesis Cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.1,4-dicarbonyl compounds, P4S10, Lawesson's reagentA classical and straightforward method for thiophene ring formation.
Fiesselmann Thiophene Synthesis Reaction of thioglycolic acid derivatives with acetylenic compounds.Thioglycolic acid esters, β-ketoestersProvides access to highly substituted thiophenes.
Metal-Catalyzed Cyclization Cyclization of functionalized alkynes bearing a sulfur-containing group, often catalyzed by metals like palladium. nih.govS-containing alkyne substratesHigh regioselectivity and atom economy. nih.gov
Cross-Coupling Reactions Functionalization of a pre-formed thiophene ring (e.g., halogenated thiophene) with organometallic reagents.Halogenated thiophenes, organometallic reagentsVersatile for introducing a wide range of substituents.

Atom-Economy and Waste Reduction in Thiophene Synthesis

The principles of green chemistry, particularly atom economy and waste reduction, are increasingly influencing the design of synthetic routes for thiophenes and other heterocyclic compounds. rsc.orgnumberanalytics.com Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials from the reactants into the final product. nih.gov Reactions with high atom economy are inherently more efficient and generate less waste.

In the context of thiophene synthesis, several strategies are being employed to improve the environmental footprint:

Catalytic Cycloisomerization Reactions: These reactions, particularly those involving the cyclization of functionalized alkynes, are highly atom-economical as they rearrange the atoms of a single starting molecule to form the product without the loss of any atoms. nih.gov Metal-catalyzed heterocyclization is a powerful methodology for the regioselective and atom-economical synthesis of substituted heterocycles. nih.gov

Multicomponent Reactions (MCRs): Reactions like the Gewald synthesis are advantageous as they combine three or more reactants in a single step to form the product, incorporating most or all of the atoms from the starting materials. nih.govresearchgate.net This reduces the number of synthetic steps, solvent usage, and purification stages, thereby minimizing waste.

Use of Greener Solvents and Reagents: Research has focused on replacing hazardous solvents and reagents with more environmentally benign alternatives. nih.goveurekaselect.com For example, syntheses of thiophene derivatives have been developed using water, ionic liquids, or deep eutectic solvents. rsc.orgnih.gov An environmentally friendly method for synthesizing halogenated thiophenes uses "table salt" as a source of the halogen and ethanol (B145695) as a solvent, avoiding harsh conditions. nih.gov

Flow Chemistry: Continuous flow chemistry offers enhanced safety, efficiency, and reduced waste generation compared to traditional batch processing. numberanalytics.com This technique allows for better control over reaction parameters, leading to higher yields and purity, thus minimizing waste from side reactions and purification processes. numberanalytics.com

Photocatalysis: The use of light to initiate chemical reactions can eliminate the need for harsh reagents and high temperatures, leading to a more sustainable process with reduced energy consumption and waste. numberanalytics.com

The table below highlights several types of chemical reactions and their general atom economy, providing a framework for evaluating the "greenness" of a synthetic pathway.

Table 2: Atom Economy of Common Reaction Types

Reaction TypeGeneral Atom EconomyExample in Heterocyclic Synthesis
Addition Reactions 100%Diels-Alder cycloaddition for forming cyclic systems. nih.gov
Rearrangement Reactions 100%Catalytic cycloisomerization to form thiophene rings from alkynes. nih.gov
Substitution Reactions < 100%Friedel-Crafts acylation, generates stoichiometric byproducts.
Elimination Reactions < 100%Dehydration reactions, produce water as a byproduct.
Wittig Reaction PoorGenerates triphenylphosphine (B44618) oxide as a high molecular weight byproduct.

By prioritizing catalytic methods, multicomponent reactions, and benign reaction media, the synthesis of this compound and its analogs can be designed to be both efficient and environmentally responsible, aligning with the modern imperatives of sustainable chemistry. nih.goveurekaselect.com

Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethoxy 3 Methylthiophene and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of a compound. These techniques probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed pattern of absorption bands characteristic of the specific functional groups present. For 2,5-Dimethoxy-3-methylthiophene, the FTIR spectrum is expected to exhibit several key absorption bands. The presence of C-H bonds in the methyl group and on the aromatic thiophene (B33073) ring would result in stretching vibrations typically observed in the 2850-3100 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching vibrations of the methyl group are anticipated around 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

The C=C stretching vibrations of the thiophene ring are expected to appear in the 1400-1600 cm⁻¹ range. semanticscholar.org The substitution pattern influences the exact position and intensity of these bands. The C-O stretching vibrations of the two methoxy (B1213986) groups are a prominent feature and are typically strong, appearing in the region of 1000-1300 cm⁻¹. Specifically, the asymmetric C-O-C stretching is expected around 1250 cm⁻¹, while the symmetric stretching would be found near 1040 cm⁻¹. The C-S stretching vibration of the thiophene ring is often weak and can be observed in the 600-800 cm⁻¹ region. researchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Thiophene C-HStretching3100-3000
Methyl C-HAsymmetric Stretching~2960
Methyl C-HSymmetric Stretching~2870
Thiophene C=CRing Stretching1600-1400
Methoxy C-OAsymmetric Stretching~1250
Methoxy C-OSymmetric Stretching~1040
Thiophene C-SStretching800-600

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide additional structural information. The symmetric stretching of the thiophene ring, often referred to as the "ring breathing" mode, is typically a strong band in the Raman spectrum of thiophene derivatives and is expected around 1460 cm⁻¹. rsc.org The C-S stretching vibrations may also be more prominent in the Raman spectrum compared to the FTIR spectrum.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. While FTIR is excellent for identifying polar functional groups like C-O, Raman spectroscopy offers valuable insights into the skeletal structure of the thiophene ring. researchgate.netmdpi.com The specific positions and relative intensities of the bands in both spectra are unique to the substitution pattern of this compound, confirming the presence and arrangement of the methoxy and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The two methoxy groups at the 2- and 5-positions are chemically non-equivalent due to the unsymmetrical substitution of the thiophene ring. Therefore, they are expected to give rise to two separate singlet signals, each integrating to three protons. These would likely appear in the range of δ 3.5-4.0 ppm. The methyl group at the 3-position would also produce a singlet signal, integrating to three protons, with a chemical shift typically in the range of δ 2.0-2.5 ppm. modgraph.co.ukrsc.org

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Thiophene H-46.0 - 7.0Singlet1H
Methoxy (-OCH₃) at C-23.5 - 4.0Singlet3H
Methoxy (-OCH₃) at C-53.5 - 4.0Singlet3H
Methyl (-CH₃) at C-32.0 - 2.5Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the thiophene ring carbons are highly dependent on the substituents. The carbons bearing the electron-donating methoxy groups (C-2 and C-5) will be significantly shielded and are expected to appear at higher field (lower δ values) compared to unsubstituted thiophene. Conversely, the carbons adjacent to the sulfur atom (C-2 and C-5) will also be influenced by its electronegativity. The substituted carbons of the thiophene ring (C-2, C-3, and C-5) and the protonated carbon (C-4) will have distinct chemical shifts.

The carbon of the methyl group will appear at a high field, typically between δ 10-20 ppm. The carbons of the two non-equivalent methoxy groups will be found in the range of δ 55-65 ppm.

Carbon Environment Expected Chemical Shift (δ, ppm)
Thiophene C-2150 - 165
Thiophene C-5150 - 165
Thiophene C-3120 - 135
Thiophene C-4110 - 125
Methoxy (-OCH₃) at C-255 - 65
Methoxy (-OCH₃) at C-555 - 65
Methyl (-CH₃) at C-310 - 20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would be expected to show a cross-peak between the proton at the 4-position and the protons of the methyl group at the 3-position, confirming their proximity on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show correlations between the thiophene H-4 proton and the C-4 carbon, the methyl protons and the methyl carbon, and the methoxy protons with their respective methoxy carbons. This allows for the direct assignment of the protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity of quaternary (non-protonated) carbons. For instance, the protons of the methyl group at C-3 would show correlations to C-2, C-3, and C-4. The methoxy protons would show correlations to the carbons they are attached to (C-2 and C-5). These long-range correlations are instrumental in piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a spatial correlation between the thiophene H-4 proton and the protons of the methyl group at C-3, as well as between the methoxy protons and adjacent ring or methyl protons, further confirming the substitution pattern.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved, leaving no doubt as to the connectivity and spatial arrangement of the atoms within the molecule.

Solid-State NMR for Polymer Structure Analysis

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of polymers in the solid state. For polythiophene derivatives, solid-state NMR provides crucial information on the local environment of atomic nuclei (typically ¹³C), offering insights into chain packing, conformation, and the degree of order within the material.

While specific solid-state NMR data for poly(this compound) is not extensively documented in the literature, analysis of structurally related polymers such as poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) (PEDOT) provides a strong basis for understanding its expected spectral characteristics. pkusz.edu.cnnist.gov In the ¹³C cross-polarization magic angle spinning (CPMAS) NMR spectra of semi-crystalline polythiophenes, distinct resonances are typically observed for the thiophene ring carbons. The chemical shifts of these carbons are sensitive to the planarity of the polymer backbone and the nature of the substituents.

For a polymer derived from this compound, the solid-state ¹³C NMR spectrum is expected to show distinct peaks for the aromatic carbons of the thiophene ring, the methoxy carbons, and the methyl carbon. The positions of the thiophene carbon peaks would be influenced by the electronic effects of the electron-donating methoxy groups and the methyl group. In a study of a related dimethoxy-substituted polyterthiophene, the methoxy carbon (O-CH₃) was observed in the aliphatic region of the ¹H NMR spectrum at approximately 3.97 ppm. mdpi.comresearchgate.net

Furthermore, the line widths of the peaks in the solid-state NMR spectrum can provide information about the molecular mobility and the presence of crystalline and amorphous domains. Broader lines are generally associated with more disordered or amorphous regions, while sharper peaks indicate a higher degree of order and rigidity in the crystalline domains. For P3HT, it has been shown that order as determined by ¹³C NMR does not always directly correlate with crystallinity, suggesting that local order can exist in non-crystalline regions. nist.gov

Table 1: Expected ¹³C NMR Chemical Shift Ranges for Poly(this compound)

Functional GroupExpected Chemical Shift (ppm)Information Provided
Thiophene Ring Carbons110-150Backbone conformation, electronic effects of substituents
Methoxy Carbons (-OCH₃)55-65Presence and environment of methoxy groups
Methyl Carbon (-CH₃)10-20Presence and environment of the methyl group

Note: The chemical shift ranges are estimations based on data from analogous polythiophene structures.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of organic molecules, providing information on their molecular weight and structure. High-resolution mass spectrometry and tandem mass spectrometry are particularly valuable for the analysis of novel compounds like this compound.

High-Resolution Mass Spectrometry (HRMS)

Table 2: Theoretical Exact Mass of this compound

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
This compoundC₇H₁₀O₂S158.04015

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, the fragmentation would likely be initiated by the ionization of the thiophene ring or one of the oxygen atoms of the methoxy groups.

Based on studies of other substituted thiophenes, common fragmentation pathways would involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of carbon monoxide (CO). researchgate.net The cleavage of the C-O bond of the methoxy group is a likely fragmentation route. The thiophene ring itself can undergo cleavage, leading to characteristic sulfur-containing fragment ions. The study of fragmentation patterns in aromatic 2,5-diketopiperazines has also provided insights into the fragmentation of complex heterocyclic structures. researchgate.net

Table 3: Plausible MS/MS Fragmentation of [this compound]+•

Precursor Ion (m/z)Proposed Fragment IonNeutral LossPlausible Structure of Fragment
158.04143.02•CH₃Ion resulting from loss of a methyl radical
143.02115.02COIon resulting from subsequent loss of carbon monoxide
158.04127.03•OCH₃Ion from the cleavage of a methoxy group

Note: This represents a plausible fragmentation pathway and would require experimental verification.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide valuable information about the electronic structure and photophysical properties of conjugated molecules and polymers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from the ground state to higher energy levels. In conjugated polymers like poly(this compound), the primary absorption band is due to the π→π* transition of the conjugated backbone. The position of this absorption maximum (λ_max) is indicative of the effective conjugation length of the polymer chain.

Studies on related polythiophenes show that the λ_max is sensitive to the nature and position of the substituents on the thiophene ring. For instance, the UV-Vis absorption spectrum of poly(3-methylthiophene) thin films shows a broad absorption peak, indicating a wide distribution of conjugation lengths. researchgate.net In a study of poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), the polymer exhibited characteristic peaks that were attributed to π→π* transitions as well as polaron and/or bipolaron bands in its oxidized state. mdpi.com The presence of electron-donating groups like methoxy and methyl on the polythiophene backbone is expected to cause a red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted polythiophene, due to the increase in the electron density of the conjugated system. The absorption properties of polymer films based on mixtures of terthiophene and bithiophene can be tailored for various optical devices. rsc.org

Table 4: UV-Vis Absorption Data for Related Polythiophenes

Polymerλ_max (nm)Key ObservationsReference
Poly(3-methylthiophene)VariesBroad absorption, indicates distribution of conjugation lengths researchgate.net
Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene)451-483π→π* transition; additional peaks for oxidized species mdpi.com
Poly(3-hexylthiophene):PCBM blend484-516Absorption peaks shift with blend composition

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy measures the light emitted from a substance after it has absorbed light. For conjugated polymers, PL provides information about the emissive properties and the energy of the first excited state. The emission spectrum is typically red-shifted with respect to the absorption spectrum (a phenomenon known as the Stokes shift).

The PL of polythiophene derivatives is influenced by factors such as the substituents on the polymer chain, the regioregularity of the polymer, and the morphology in the solid state. A study on poly(3-methylthiophene) nanowires showed that their photoluminescence properties could be modulated by hybridization with DNA. mdpi.com Another study on poly(3-decylthiophene-co-3-bromothiophene) demonstrated that the fluorescence intensity and quantum yield were significantly affected by the bromine substituents. hgxx.org For poly(2,5-dimethoxy-p-phenylene vinylene), a related conjugated polymer, the photoluminescence spectra are dominated by strong peaks corresponding to zero- and one-phonon emission lines. uq.edu.au It is expected that poly(this compound) would exhibit photoluminescence in the visible region, with the exact emission wavelength and efficiency being dependent on its specific molecular structure and solid-state packing.

Table 5: Photoluminescence Data for Related Polythiophenes

PolymerEmission Peak(s) (nm)Key FindingsReference
Poly(3-methylthiophene) Nanowires~645PL enhancement upon DNA hybridization mdpi.com
Poly(3-decylthiophene-co-3-bromothiophene)VariesFluorescence is blue-shifted with increasing bromine content hgxx.org
Poly(2,5-dimethoxy-p-phenylene vinylene)Multiple peaksDominated by zero- and one-phonon emission lines uq.edu.au

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful non-destructive analytical technique indispensable for the characterization of crystalline materials. It provides detailed information about the atomic and molecular structure, crystalline phase, and morphology of a substance. By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, researchers can elucidate crystal structures, determine lattice parameters, and assess the degree of crystallinity. carleton.eduub.edu In the context of this compound and its derivatives, X-ray diffraction is crucial for both understanding the precise three-dimensional arrangement of the monomer and for characterizing the structural order in its polymeric forms.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute molecular structure of a crystalline solid. fiveable.mejove.com This technique involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern of discrete spots is then analyzed to generate a three-dimensional electron density map of the molecule. From this map, it is possible to determine precise atomic positions, bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation. carleton.eduinflibnet.ac.in

As of the current literature survey, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, were a suitable crystal to be analyzed, the resulting data would provide invaluable insights into its solid-state conformation, including the planarity of the thiophene ring and the orientation of the methoxy and methyl substituents. This information is fundamental for structure-property relationship studies and for computational modeling.

To illustrate the type of information obtained from a single-crystal X-ray diffraction experiment, a hypothetical data table for this compound is presented below. This table showcases the typical crystallographic parameters that would be determined.

ParameterHypothetical Value
Chemical FormulaC7H10O2S
Formula Weight158.22 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.50
b (Å)10.20
c (Å)9.80
α (°)90
β (°)105.5
γ (°)90
Volume (Å3)818.5
Z4

Powder X-ray diffraction (PXRD) is an essential technique for analyzing the structure of polycrystalline materials, including semi-crystalline polymers. numberanalytics.comwikipedia.org Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a powdered or thin-film sample, providing information on the crystalline phases present, the degree of crystallinity, and crystallite size. wikipedia.orgrroij.com For conjugated polymers like polythiophenes, PXRD is instrumental in characterizing the packing of polymer chains, which significantly influences their electronic and optical properties.

The PXRD patterns of poly(TMT) synthesized via solid-state oxidative polymerization exhibit two broad diffraction peaks. These peaks, observed at approximately 2θ = 13° and 23°, are associated with the intermolecular π-π stacking of the polymer chains. The broad nature of these peaks suggests a semi-crystalline or amorphous structure. The introduction of the dimethoxy substituents appears to increase the interchain spacing, leading to a more amorphous character compared to unsubstituted polyterthiophene.

The table below summarizes the key PXRD findings for the related polymer, poly(TMT), which serves as an illustrative example of the type of data obtained for substituted polythiophenes.

Polymer SystemDiffraction Peak (2θ)Structural AssignmentObservation
Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (poly(TMT))~13°Intermolecular π-π stackingBroad peak, indicating amorphous or semi-crystalline nature.
~23°Intermolecular π-π stackingBroad peak, consistent with semi-crystalline structure.
As-prepared poly(TMT) (doped)33°FeCl₄⁻ counter-ionSharp, low-intensity peak.
35°FeCl₄⁻ counter-ionSharp, low-intensity peak.
49°FeCl₄⁻ counter-ionSharp, low-intensity peak.
54°FeCl₄⁻ counter-ionSharp, low-intensity peak.
Undoped poly(TMT)Peaks associated with FeCl₄⁻ are absent or significantly reduced.Increased amorphous character compared to the doped polymer.

Theoretical and Computational Investigations of 2,5 Dimethoxy 3 Methylthiophene Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

The initial step in the computational study of 2,5-Dimethoxy-3-methylthiophene would involve geometry optimization using DFT. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. Various combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) would be employed to achieve a balance between computational cost and accuracy.

A crucial aspect of this investigation would be the conformational analysis of the two methoxy (B1213986) groups attached to the thiophene (B33073) ring. The rotation around the C-O bonds would lead to different conformers with varying energies. By systematically rotating these dihedral angles and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out. This analysis would identify the global minimum energy conformer, which is the most stable arrangement of the molecule, as well as other local minima and the energy barriers between them. The relative energies of these conformers are critical for understanding the molecule's flexibility and its predominant shapes in different environments.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Determination

Once the optimized geometry is obtained, the electronic structure of this compound can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The spatial distribution of these orbitals provides insights into the reactive sites of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. For materials science applications, particularly in organic electronics, this energy gap is related to the material's electronic band gap and its potential as a semiconductor.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

PropertyCalculated Value (Illustrative)
HOMO Energy-5.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.3 eV

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)

DFT calculations are also a powerful tool for predicting various spectroscopic properties. The calculated nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure.

Vibrational frequency calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds. This information is invaluable for identifying the molecule and understanding its structural dynamics.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). The calculated absorption maxima (λ_max_) correspond to electronic transitions from occupied to unoccupied molecular orbitals. These predictions can help in understanding the color and photophysical properties of the compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic DataPredicted Value (Illustrative)
¹H NMR Chemical Shift (CH₃)2.1 ppm
¹³C NMR Chemical Shift (C-S)125 ppm
Main IR Vibrational Frequency1450 cm⁻¹ (C=C stretch)
UV-Vis Absorption Maximum (λ_max)280 nm

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a larger system, such as a collection of molecules in a liquid or solid state, over time.

Conformational Dynamics of Monomers and Oligomers

MD simulations of a single this compound molecule (monomer) in a solvent can reveal its conformational dynamics. By tracking the dihedral angles of the methoxy groups over time, one can observe the transitions between different conformers and determine their relative populations at a given temperature. This provides a more dynamic picture of the molecule's flexibility compared to the static view from DFT calculations.

Intermolecular Interactions in Condensed Phases or Solutions

MD simulations of this compound in a condensed phase (e.g., a liquid or an amorphous solid) or in solution would provide detailed information about the intermolecular interactions. By analyzing the radial distribution functions between different atoms, one can understand how the molecules pack together and the nature of the forces (e.g., van der Waals, electrostatic) that govern their organization. These simulations are critical for predicting macroscopic properties such as density, viscosity, and diffusion coefficients. For applications in organic electronics, understanding the intermolecular interactions is key to predicting how charge will transport between molecules in a solid-state device.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling represents a powerful computational tool for predicting the properties of molecules and materials, thereby accelerating the design of novel organic semiconductors. rsc.org By establishing a mathematical relationship between molecular descriptors and experimental or computationally derived properties, QSPR can guide the synthesis of materials with desired electronic and optical characteristics.

The development of predictive QSPR models for the electronic and optical properties of thiophene-based systems is a significant area of research. These models are crucial for screening large libraries of potential materials without the need for time-consuming and resource-intensive laboratory synthesis and characterization. A primary focus of these models is the prediction of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as the difference between them, the HOMO-LUMO gap, is a key determinant of a material's electronic and optical behavior.

Computational studies have demonstrated that machine learning algorithms can effectively predict the HOMO-LUMO gap of organic molecules. github.com For instance, a hybrid approach combining an autoencoder with regression models has been utilized to predict this gap for molecules relevant to organic solar cells. github.com Such models leverage molecular fingerprints, like MACCS keys and ECFP, extracted from the molecular structure to build the predictive relationship. github.com Furthermore, 3D deep learning methods, using volumetric representations of molecules, have shown promise in predicting quantum mechanical energies with high accuracy from computationally less expensive force-field optimized geometries. chemrxiv.org

For thiophene derivatives specifically, DFT calculations are often used to generate the data for building these models. Studies have benchmarked various DFT functionals for their accuracy in predicting HOMO-LUMO gaps of thiophene-containing systems, with functionals like ωB97XD showing good performance. researchgate.netnih.gov These predictive models are invaluable for identifying promising candidates for applications in organic electronics.

Table 1: Examples of QSPR Models for Predicting Electronic Properties of Thiophene-based Molecules

Model TypePredicted PropertyMolecular DescriptorsReference
Machine Learning (Autoencoder + Regression)HOMO-LUMO GapMACCS keys, ECFP github.com
3D Deep Learning (Computer Vision Models)DFT-Level HOMO-LUMO GapVoxelated molecular geometries chemrxiv.org
DFT-based benchmarkingHOMO-LUMO EnergiesVarious DFT functionals (e.g., ωB97XD) researchgate.netnih.gov

This table is interactive and can be sorted by clicking on the column headers.

The electronic properties of thiophene-based materials are highly tunable through the strategic placement of substituent groups on the thiophene ring. In the case of this compound, the two methoxy groups at the 2 and 5 positions and the methyl group at the 3 position are expected to significantly influence its molecular descriptors.

Computational studies on substituted polythiophenes have shown that electron-donating groups, such as the methoxy (-OCH3) and methyl (-CH3) groups, have a profound impact on the electronic structure. mdpi.com The methoxy group, being a strong electron-donating group, and the methyl group, a weak electron-donating group, both tend to increase the HOMO energy level of the polymer. mdpi.comresearchgate.net This elevation of the HOMO level generally leads to a reduction in the ionization potential, which can facilitate hole injection in electronic devices. mdpi.com

The effect of these substituents on the HOMO-LUMO gap is also significant. The introduction of electron-donating groups can lead to a red shift in the absorption and emission spectra, indicating a smaller HOMO-LUMO gap. mdpi.com This is a desirable characteristic for many optoelectronic applications. Theoretical calculations have been employed to quantify these effects, showing how different substituents alter key molecular descriptors like ionization potential, electron affinity, and reorganization energy. mdpi.com

Table 2: Predicted Effects of Substituents on Polythiophene Properties (Extrapolated to Infinite Polymer Chain)

SubstituentIonization Potential (eV)Electron Affinity (eV)Reorganization Energy (Hole, λh)Reorganization Energy (Electron, λe)Reference
-H (unsubstituted)5.10--- mdpi.com
-OCH34.36--- mdpi.com
-CH3---- mdpi.comresearchgate.net
-COOH8.23--- mdpi.com

This table is interactive and can be sorted by clicking on the column headers. Note: '-' indicates data not specified in the reference for that particular substituent.

Computational Studies on Polymerization Mechanisms and Growth Kinetics

Understanding the polymerization mechanism and kinetics is crucial for controlling the structure and properties of the resulting polymer. Computational studies, particularly those employing Density Functional Theory (DFT), have provided valuable insights into the polymerization of substituted thiophenes.

The polymerization of thiophene monomers typically proceeds via an oxidative coupling mechanism. For alkoxy-substituted thiophenes, the electron-donating nature of the alkoxy groups is known to facilitate the polymerization reaction. rsc.org Computational studies on the polymerization of 3-methoxythiophene (B46719) have shown that the reaction can be initiated by the formation of a radical cation. chemrxiv.org The subsequent coupling of these radical cations or their reaction with neutral monomers leads to the growth of the polymer chain.

The kinetics of thiophene polymerization have also been investigated computationally. Studies on the electrochemical polymerization of thiophenes have shown that the rate of polymerization is influenced by the monomer concentration and the presence of additives. acs.orgdtic.mil For instance, the rate of polymerization was found to be first order in the monomer concentration. dtic.mil Computational models can help elucidate the reaction pathways and transition states involved in the polymerization process, providing a deeper understanding of the factors that control the polymer's final properties. DFT calculations have been used to study intramolecular H-shift reactions in alkoxy radicals, which can be relevant to side reactions during polymerization. researchgate.net

Theoretical Insights into Charge Transport Mechanisms in Conjugated Systems

The charge transport properties of conjugated polymers are fundamental to their performance in electronic devices. Theoretical models have been instrumental in elucidating the mechanisms of charge transport in these materials, with a particular focus on substituted polythiophenes.

In many conjugated polymers, charge transport is described by a hopping mechanism, where charge carriers (electrons or holes) move between localized states on adjacent polymer chains or segments. researchgate.netnih.gov Marcus theory is a widely used framework for describing the rate of this charge hopping. researchgate.netaip.orgdiva-portal.orgwikipedia.org The theory relates the charge transfer rate to two key parameters: the electronic coupling between adjacent sites (transfer integral) and the reorganization energy, which is the energy required to distort the molecular geometry upon charge transfer. aip.org

Computational studies have shown that the substituents on the thiophene ring have a significant impact on these parameters. For example, a study comparing poly(3-hexylthiophene) and poly(3-oxyhexylthiophene) found that the alkoxy derivative exhibited a higher theoretical hole mobility. rsc.orgresearchgate.net This was attributed to the influence of the side chains on the crystal packing and electronic structure. rsc.orgresearchgate.net The formation of charge transfer complexes, for instance with molecular oxygen, can also influence charge carrier concentration and mobility. acs.orgacs.org More advanced theoretical models have been developed to provide a more general expression for the charge hopping rate, which can account for the effects of disorder that are prevalent in many polymeric systems. nih.gov These theoretical insights are crucial for the rational design of new conjugated polymers with improved charge transport properties.

Chemical Reactivity and Advanced Derivatization Studies

Reactivity at the Thiophene (B33073) Ring Positions

The electronic nature of 2,5-Dimethoxy-3-methylthiophene, rich in electrons due to the two methoxy (B1213986) groups, dictates its reactivity. The only unsubstituted position on the thiophene ring, C4, is the primary site for electrophilic substitution and metallation.

Directed Ortho-Metallation and Subsequent Electrophilic Quenches

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) complexes with an organolithium reagent, guiding deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org For this compound, the methoxy groups at the C2 and C5 positions serve as effective DMGs.

The reaction with a strong base, typically an alkyllithium compound like n-butyllithium (n-BuLi), results in deprotonation exclusively at the C4 position, which is 'ortho' to the C5-methoxy group. wikipedia.orguwindsor.ca This occurs because the heteroatom of the DMG acts as a Lewis base, coordinating with the Lewis acidic lithium and facilitating the removal of the nearest proton. wikipedia.org This process forms a stable aryllithium intermediate. This intermediate can then be "quenched" by reacting it with a variety of electrophiles, introducing a wide range of functional groups at the C4 position with high regioselectivity. organic-chemistry.orgnih.gov

Table 1: Examples of Electrophilic Quench Reactions Following Directed Ortho-Metallation

Electrophile Reagent Example Resulting Functional Group at C4
Aldehydes/Ketones Acetone, Benzaldehyde Tertiary/Secondary Alcohol
Alkyl Halides Methyl Iodide Alkyl Group (e.g., Methyl)
Carbon Dioxide CO₂ (gas or solid) Carboxylic Acid
Disulfides Dimethyl disulfide Thioether
Halogenating Agents I₂, Br₂, Hexachloroethane Halogen (I, Br, Cl)

This table presents potential reactions based on established directed ortho-metallation and electrophilic quench methodologies.

Halogenation and Subsequent Cross-Coupling Reactions

Direct halogenation of the electron-rich thiophene ring is also a viable functionalization strategy. Given the activating nature of the methoxy and methyl groups, halogenation is expected to occur readily at the C4 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the selective halogenation of thiophenes. For instance, 2,5-dibromo-3-methylthiophene (B84023) is a known compound, indicating the feasibility of di-halogenating the parent 3-methylthiophene (B123197). sigmaaldrich.com

Once the 4-halo-2,5-dimethoxy-3-methylthiophene derivative is synthesized, the halide serves as a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Table 2: Potential Cross-Coupling Reactions of 4-Halo-2,5-dimethoxy-3-methylthiophene

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki Coupling Organoboron compound (e.g., Ar-B(OH)₂) Pd(PPh₃)₄, Base C-C (Aryl)
Stille Coupling Organostannane (e.g., Ar-SnBu₃) Pd(PPh₃)₄ C-C (Aryl/Vinyl)
Heck Coupling Alkene Pd(OAc)₂, PPh₃, Base C-C (Vinyl)
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base C-C (Alkynyl)
Buchwald-Hartwig Amination Amine Pd catalyst, Ligand, Base C-N

This table outlines potential synthetic routes based on well-established cross-coupling protocols for halothiophenes.

Transformations of the Methoxy and Methyl Substituents

Beyond the thiophene ring itself, the substituents offer further opportunities for derivatization.

Demethylation of Methoxy Groups

The methoxy groups at the C2 and C5 positions can be cleaved to yield the corresponding hydroxythiophenes or thiophenones. A variety of demethylation agents can be employed, such as strong protic acids (HBr, HI) or Lewis acids (BBr₃). A method described for demethylating alkoxy-protected benzothiophenes involves using a thiol, such as 2-methyl-5-t-butyl benzenethiol, which can offer a more controlled and potentially odorless process compared to other sulfur-based reagents. google.com This transformation would unmask reactive hydroxyl groups, which could participate in further reactions like etherification or esterification.

Side-Chain Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

The C3-methyl group is also a site for chemical modification. Strategies for functionalizing alkyl side chains on thiophene rings have been developed, particularly in the context of polythiophene chemistry. cmu.edu

Halogenation: Benzylic-type halogenation can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), converting the methyl group to a bromomethyl group (-CH₂Br). This halomethyl derivative is a versatile intermediate for nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Strong oxidizing agents can convert it to a carboxylic acid (-COOH). Milder or more controlled oxidation could potentially yield an aldehyde (-CHO) or a primary alcohol (-CH₂OH).

Further Elaboration: Post-polymerization functionalization techniques on poly(3-alkylthiophenes) demonstrate the conversion of a bromoalkyl side chain into various other groups, including carboxylic acids, amines, and thiols, through multi-step sequences. cmu.edu These principles can be applied to the monomeric 2,5-dimethoxy-3-(halomethyl)thiophene.

Ring-Opening Reactions and Mechanism Elucidation

Under certain conditions, the thiophene ring can undergo cleavage. Research on the closely related 2,5-dimethoxythiophene (B1594249) shows that upon metallation with n-butyllithium, the resulting 3-thienyl-lithium species can undergo a ring-opening reaction. rsc.org This suggests that the C4-lithiated derivative of this compound could be susceptible to similar transformations, particularly under forcing conditions like elevated temperatures.

The mechanism of thiophene ring-opening often involves the cleavage of a carbon-sulfur bond. rsc.orgresearchgate.net In the case of lithiated thiophenes, the reaction can proceed to form open-chain acetylenic or allenic species. For example, the ring-opening of 2,5-dimethoxy-3-thienyl-lithium, when treated with excess butyl-lithium and subsequently dimethyl sulphate, yielded 1-methylthio-octa-1,3-diyne as the main product. rsc.org This indicates a complex rearrangement following the initial C-S bond scission. The study of such ring-opening reactions provides insight into the fundamental stability and reactivity of the thiophene core and offers pathways to structurally novel, non-cyclic compounds. nih.govbeilstein-journals.org

Table of Mentioned Compounds

Compound Name
This compound
n-butyllithium (n-BuLi)
4-halo-2,5-dimethoxy-3-methylthiophene
2,5-dibromo-3-methylthiophene
3-methylthiophene
2,5-dimethoxythiophene
1-methylthio-octa-1,3-diyne
2-methyl-5-t-butyl benzenethiol
N-bromosuccinimide (NBS)
N-chlorosuccinimide (NCS)
2,5-dimethoxy-3-(halomethyl)thiophene
hydroxythiophenes

Polymerization Mechanisms and Characteristics of Poly(this compound)

Electrochemical Polymerization Mechanisms and Kinetics

Specific kinetic studies on the electrochemical polymerization of this compound are not extensively detailed in the available literature. However, the mechanism can be inferred from extensive research on related thiophene monomers, such as 3-methylthiophene. dtic.milresearchgate.net Electrochemical polymerization is a powerful technique for creating polymer films directly on an electrode surface, offering control over film thickness and morphology. researchgate.net

The process is initiated by the application of an electrical potential higher than the monomer's oxidation potential. researchgate.net For thiophene derivatives, this leads to the formation of a radical cation. The general mechanism proceeds through the following steps:

Monomer Oxidation: The thiophene monomer is oxidized at the anode to form a radical cation.

Dimerization: Two radical cations couple to form a dimeric dication.

Deprotonation: The dimer expels two protons to form a neutral bithiophene molecule.

Chain Growth: This dimer is more easily oxidized than the original monomer, leading to the formation of a dimer radical cation. This reactive species then couples with other radical cations (monomeric or oligomeric), extending the polymer chain. researchgate.net Oligomers formed in the solution can precipitate onto the electrode surface once they reach a certain chain length. researchgate.net

The kinetics of this process are influenced by several factors, including monomer concentration, solvent, supporting electrolyte, temperature, and the applied potential. dtic.milresearchgate.net For instance, in the electropolymerization of 3-methylthiophene, the rate of polymerization increases significantly with the addition of small amounts of bithiophene or terthiophene, which act as nucleation centers and lower the required oxidation potential. dtic.mil

Table 1: Factors Influencing Electrochemical Polymerization of Thiophene Derivatives

ParameterEffect on PolymerizationReference(s)
Applied Potential Higher potentials generally increase the polymerization rate. dtic.mil
Monomer Concentration Affects the rate of diffusion to the electrode and subsequent reaction kinetics. dtic.mil
Co-monomers (e.g., Bithiophene) Can act as a catalyst, increasing the rate of polymerization and lowering the onset potential. dtic.mil
Temperature Influences reaction kinetics and the structural organization of the resulting polymer film.
Solvent/Electrolyte Affects monomer solubility, ion mobility, and the morphology of the deposited film. researchgate.net

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization is a widely used, scalable method for synthesizing polythiophenes. While specific protocols for this compound are not detailed in the searched literature, the techniques are well-established for analogous compounds like 3-alkylthiophenes. nih.govredalyc.orgscielo.br This method typically involves a chemical oxidant, with iron(III) chloride (FeCl₃) being the most common due to its effectiveness and low cost. redalyc.org

The general procedure involves dissolving the monomer in an appropriate organic solvent and adding the oxidant to initiate polymerization. The reaction mechanism is believed to be radical in nature, where the growth of the polymer chain can occur through the sequential addition of monomers or the coupling of oligomers. scielo.br Key techniques include:

Standard Addition: A solution of the oxidant (e.g., FeCl₃ in acetonitrile) is added to the monomer solution (e.g., in chlorobenzene). nih.gov

Reverse Addition: The monomer solution is added to a suspension of the oxidant. nih.gov

Table 2: Common Oxidants for Chemical Polymerization of Thiophene Derivatives

OxidantTypical Solvent(s)ObservationsReference(s)
Iron(III) Chloride (FeCl₃) Chloroform (B151607), Dichloromethane, AcetonitrileMost common; simple, scalable; yields can be high. nih.govredalyc.orgresearchgate.net
Cerium(IV) Sulfate (Ce(SO₄)₂) Acetonitrile/WaterCan lead to polymers with superior thermal stability. researchgate.net
Ammonium Persulfate ((NH₄)₂S₂O₈) Acetonitrile/WaterCommon oxidant for various monomers. researchgate.net

Controlled Radical and Living Polymerization Approaches for Tailored Architectures

The application of controlled radical polymerization (CRP) or living polymerization techniques specifically to this compound is not documented in the reviewed literature. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful for creating polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers). youtube.comyoutube.com They operate by establishing a dynamic equilibrium between a small number of active, growing radical chains and a majority of dormant species, which minimizes irreversible termination reactions. youtube.comyoutube.com

However, traditional CRP methods are not commonly applied to thiophene monomers. The synthesis of well-defined, regioregular polythiophenes is more often achieved through chain-growth polycondensation mechanisms, such as Grignard Metathesis (GRIM) polymerization. nih.gov This is considered a type of living polymerization where the polymer chain grows in a controlled manner.

For other classes of monomers, living anionic polymerization has been successfully applied to thiophene derivatives like 2-isopropenylthiophene (B1618014) and 5-substituted 2-vinylthiophenes, where masking the acidic proton on the thiophene ring is crucial for success. acs.orgacs.org These methods allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (M_w/M_n < 1.2). acs.orgacs.org

Copolymers of this compound with Other Monomers

The synthesis of copolymers allows for the fine-tuning of material properties by combining the characteristics of different monomers. While specific copolymers of this compound are not described in the searched literature, general strategies for forming thiophene-based copolymers are well-known.

Random Copolymers: These can be synthesized by the copolymerization of a thiophene derivative with another monomer, such as methyl methacrylate, using standard free-radical polymerization techniques. sapub.org

Block Copolymers: The creation of block copolymers typically requires a controlled or living polymerization method. For instance, donor-acceptor (D-A) type linear conjugated polymers have been synthesized by polymerizing thiophene derivatives with other monomers like dibromocyanostilbene using direct C–H arylation polymerization. mdpi.com Chemical and electrochemical methods have also been used to create copolymers of functionalized thiophenes with monomers like aniline, pyrrole, and thiophene itself. researchgate.net

The properties of the resulting copolymer, such as solubility, conductivity, and morphology, depend on the constituent monomers and their arrangement in the polymer chain.

Complexation and Coordination Chemistry with Metal Centers

There is no available research in the searched literature detailing the complexation and coordination chemistry of this compound or its polymer with metal centers. For coordination to occur, a molecule typically requires lone pairs of electrons (Lewis base sites) to donate to a metal ion (Lewis acid). While the oxygen atoms of the methoxy groups and the sulfur atom of the thiophene ring in this compound possess lone pairs, their ability to form stable complexes with metal centers has not been reported.

Research on other thiophene derivatives shows that complexation is often facilitated by introducing specific chelating functional groups onto the thiophene ring. For example, thiophene-based ligands are used to create coordination polymers and metal-organic frameworks (MOFs). researchgate.net Additionally, various metal complexes have been synthesized from ligands derived from other functionalized propanoates or hydrazides, which are then tested for various applications. nih.gov Without such dedicated functionalization, simple substituted thiophenes are not typically strong ligands for metal centers.

Advanced Applications in Materials Science and Organic Chemistry

Conjugated Polymers for Organic Electronic Devices

The polymerization of thiophene (B33073) monomers is a well-established route to creating conjugated polymers with applications in a variety of organic electronic devices. The electronic properties of these polymers, such as their conductivity and optical absorption, are highly dependent on the nature and position of substituents on the thiophene ring.

Electrochromic Materials: Design and Performance Tuning

Electrochromic materials are capable of changing their optical properties, such as color, in response to an applied electrical potential. This phenomenon is a result of redox-induced changes in the electronic structure of the material. Conjugated polymers, including those based on thiophene, are a prominent class of electrochromic materials. The introduction of electron-donating groups, like the methoxy (B1213986) groups in 2,5-Dimethoxy-3-methylthiophene, would be expected to lower the oxidation potential of the resulting polymer, potentially leading to faster switching speeds and different color states compared to unsubstituted polythiophene. However, no published studies were found that specifically investigate the electrochromic behavior of poly(this compound).

Active Layers in Organic Photovoltaics and Organic Field-Effect Transistors (Theoretical Design and Material Development)

In the realm of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), the design of the active layer materials is crucial for device performance. For OPVs, the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge carrier mobility, are key parameters. Similarly, in OFETs, high charge carrier mobility is essential for efficient device operation. While theoretical studies on various substituted polythiophenes exist, no specific theoretical or experimental work on the development of poly(this compound) for these applications has been reported in the available literature.

Sensing Applications: Chemo/Biosensors Based on Conductive Polymers

The conductivity and optical properties of conjugated polymers can be modulated by their interaction with specific chemical or biological analytes. This makes them attractive materials for the development of chemo- and biosensors. The functional groups on the polymer backbone can act as recognition sites for target analytes. The methoxy and methyl groups of this compound could potentially offer specific binding interactions, but no research has been published on the application of its corresponding polymer in sensing applications.

Building Blocks for Complex Molecular Architectures

Beyond linear polymers, thiophene units can be incorporated into more complex and well-defined molecular structures, such as macrocycles and dendrimers. These architectures can exhibit unique properties due to their defined shapes and sizes.

Macrocyclic and Supramolecular Structures

Macrocycles containing thiophene units have been explored for their host-guest chemistry and as models for understanding the properties of larger polymer systems. The synthesis of such structures requires precise control over reaction conditions and the use of appropriate coupling strategies. There are no reports in the scientific literature detailing the synthesis or characterization of macrocyclic or supramolecular structures that specifically incorporate the this compound unit.

Dendrimers and Star Polymers Incorporating Thiophene Units

Dendrimers and star polymers are highly branched, three-dimensional macromolecules with a defined number of repeating units. Thiophene-containing dendrimers have been investigated for applications in light-harvesting, catalysis, and as nanoscale reactors. The synthesis of these structures is a multi-step process. A literature search did not yield any studies on the design, synthesis, or properties of dendrimers or star polymers built from a this compound monomer.

Role in Catalysis and Ligand Design

The unique electronic and structural characteristics of the thiophene ring, combined with the influence of its substituents, position this compound as a promising, albeit underexplored, candidate in the design of novel catalytic systems. The presence of two electron-donating methoxy groups and a methyl group on the thiophene backbone significantly influences its electronic properties, suggesting a potential for high efficacy in various catalytic transformations.

Ligands for Transition Metal Catalysis

The sulfur atom in the thiophene ring possesses lone pairs of electrons that can coordinate with transition metals, making thiophene derivatives valuable ligands in catalysis. nih.govacs.org The nature of the substituents on the thiophene ring plays a crucial role in modulating the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex.

A more electron-rich ligand can form a more stable complex with a transition metal, which can be advantageous for catalytic turnover. Furthermore, the electronic properties of the ligand can influence the reductive elimination step in catalytic cycles, such as those in cross-coupling reactions. Electron-donating ligands can promote this step, often leading to higher reaction rates.

While direct studies on this compound as a ligand are scarce, research on other substituted thiophenes provides a strong basis for its potential. For instance, various thiophene-based ligands have been successfully employed in palladium- and copper-catalyzed cross-coupling reactions. nih.gov The electron-rich nature of this compound would likely make it a suitable ligand for such transformations, potentially offering enhanced catalytic activity or stability compared to less electron-rich thiophenes.

To illustrate the influence of substituents on the electronic properties of the thiophene ring, the following table summarizes the general electronic effects of different functional groups.

SubstituentInductive EffectMesomeric (Resonance) EffectOverall Effect on Ring Electron Density
-OCH₃ (Methoxy) Electron-withdrawingElectron-donatingElectron-donating
-CH₃ (Methyl) Electron-donatingHyperconjugation (weakly electron-donating)Electron-donating
-NO₂ (Nitro) Electron-withdrawingElectron-withdrawingElectron-withdrawing
-Halogen (e.g., -Cl, -Br) Electron-withdrawingElectron-donating (weak)Electron-withdrawing

This table presents generalized electronic effects of common substituents.

Given these properties, palladium or copper complexes of this compound could potentially be effective catalysts for Heck, Suzuki, or Stille cross-coupling reactions, where electron-rich ligands are often beneficial.

Organocatalytic Systems Incorporating Thiophene Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. organic-chemistry.orgnih.gov Thiophene scaffolds have been incorporated into various organocatalytic systems, where the thiophene ring can serve as a rigid backbone for the attachment of catalytically active functional groups or can itself participate in non-covalent interactions that stabilize transition states. nih.gov

The electron-rich nature of the this compound core could be harnessed in the design of novel organocatalysts. For example, by functionalizing the thiophene ring with a catalytically active moiety, such as a primary or secondary amine, a thiourea (B124793), or a phosphoric acid, a new class of organocatalysts could be developed. The electron-donating methoxy and methyl groups would influence the basicity or acidity of the appended catalytic group, thereby tuning its reactivity and selectivity.

For instance, in a thiophene-based amine catalyst, the increased electron density from the methoxy and methyl groups would enhance the basicity of the amine nitrogen, potentially increasing its catalytic activity in reactions such as Michael additions or aldol (B89426) reactions. Similarly, in a thiophene-based thiourea catalyst, the electronic properties of the thiophene ring could modulate the hydrogen-bonding ability of the thiourea protons, which is crucial for activating electrophiles. researchgate.net

While no organocatalysts based specifically on the this compound scaffold have been reported, the principles of organocatalyst design suggest that it is a viable and potentially valuable core structure. The synthesis of functionalized derivatives of this compound would be the first step towards exploring its potential in this exciting area of catalysis.

Q & A

Q. How to design a kinetic study for the oxidation of this compound?

  • Methodological Answer : Use controlled oxygen exposure and track reaction progress via in-situ FTIR or Raman spectroscopy. Compare rates with model compounds (e.g., unsubstituted thiophene) to isolate substituent effects. Employ Arrhenius analysis to determine activation parameters under varying temperatures .

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